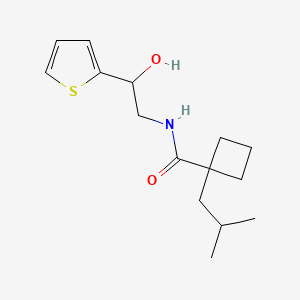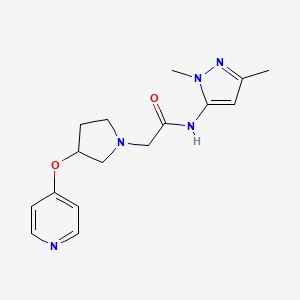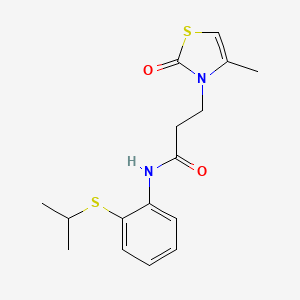![molecular formula C15H15ClN2O3S B7681760 3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMMP, and it has been found to have a wide range of biochemical and physiological effects. In
科学研究应用
CMMP has been extensively studied for its potential applications in scientific research. One of the most promising applications of CMMP is in the field of cancer research. Studies have shown that CMMP has potent anti-cancer properties and can inhibit the growth of cancer cells. CMMP has also been studied for its potential applications in the treatment of inflammation, autoimmune diseases, and neurological disorders.
作用机制
The mechanism of action of CMMP is not fully understood. However, studies have shown that CMMP targets the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and survival. CMMP has been found to inhibit the activity of MAPK, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CMMP has a wide range of biochemical and physiological effects. Studies have shown that CMMP can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of pro-inflammatory cytokines. CMMP has also been found to have neuroprotective effects and can improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of using CMMP in lab experiments is its potent anti-cancer properties. CMMP has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the main limitations of using CMMP in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for the study of CMMP. One of the most promising directions is the development of CMMP-based therapies for the treatment of cancer and other diseases. Other future directions include the study of the mechanism of action of CMMP, the development of more efficient synthesis methods, and the identification of new applications for CMMP in scientific research.
Conclusion:
In conclusion, 3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide is a promising compound that has been extensively studied for its potential applications in scientific research. CMMP has potent anti-cancer properties and can inhibit the growth of cancer cells. CMMP has also been studied for its potential applications in the treatment of inflammation, autoimmune diseases, and neurological disorders. While the synthesis of CMMP is complex, it remains a promising candidate for future scientific research.
合成方法
The synthesis of CMMP is a complex process that involves several steps. One of the most common methods for synthesizing CMMP is through the reaction of 3-chloro-4-pyridinecarboxylic acid with 3-methyl-4-methylsulfonylbenzylamine in the presence of a coupling reagent. This process results in the formation of CMMP as a white solid. Other methods for synthesizing CMMP include the use of palladium-catalyzed cross-coupling reactions and the use of metal-catalyzed C-H activation.
属性
IUPAC Name |
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-7-11(3-4-14(10)22(2,20)21)8-18-15(19)12-5-6-17-9-13(12)16/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCWIAXCQQFUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=C(C=NC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)




![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)